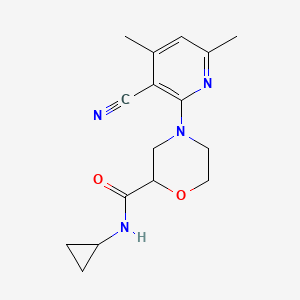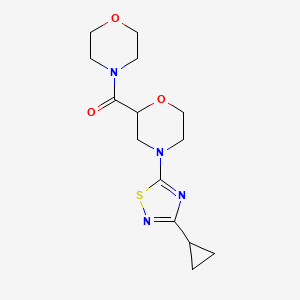
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a morpholine carboxamide moiety
Preparation Methods
The synthesis of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of malononitrile with acetylacetone to form 3-cyano-4,6-dimethyl-2-pyridone. This intermediate is then subjected to allylation and subsequent halocyclization to yield the desired pyridine derivative . The reaction conditions typically involve the use of basic catalysts such as triethylamine and halogenating agents like iodine or bromine .
For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of in situ React IR technology can help monitor the reaction progress and ensure chemoselectivity .
Chemical Reactions Analysis
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyridine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting antitumor activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other pyridine derivatives, such as:
3-cyano-4,6-dimethyl-2-pyridone: This compound shares a similar pyridine core but lacks the morpholine carboxamide moiety.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This derivative is used as a chemoselective tert-butoxycarbonylation reagent.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-10-7-11(2)18-15(13(10)8-17)20-5-6-22-14(9-20)16(21)19-12-3-4-12/h7,12,14H,3-6,9H2,1-2H3,(H,19,21) |
InChI Key |
JHWYHGOFRHSQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)NC3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12264675.png)

![ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12264682.png)
![4-(6-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264691.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12264695.png)
![4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine](/img/structure/B12264708.png)
![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12264712.png)
![5-chloro-N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12264713.png)
![1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12264719.png)
![4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264725.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264748.png)
![N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264758.png)
![4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12264761.png)
